propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate
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Overview
Description
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a carbamoyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the chlorophenyl carbamoyl intermediate.
Synthesis of the Dimethylpyrimidinyl Carbamimidoyl Intermediate: This intermediate is synthesized by reacting 4,6-dimethylpyrimidine-2-amine with a suitable carbamoyl chloride.
Coupling Reaction: The two intermediates are then coupled under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[4-[[N-[(3-bromophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate
- Propan-2-yl 2-[4-[[N-[(3-fluorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate
Uniqueness
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activities or selectivities.
Properties
Molecular Formula |
C25H27ClN6O3 |
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Molecular Weight |
495.0 g/mol |
IUPAC Name |
propan-2-yl 2-[4-[[(E)-N-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate |
InChI |
InChI=1S/C25H27ClN6O3/c1-15(2)35-22(33)13-18-8-10-20(11-9-18)29-24(31-23-27-16(3)12-17(4)28-23)32-25(34)30-21-7-5-6-19(26)14-21/h5-12,14-15H,13H2,1-4H3,(H3,27,28,29,30,31,32,34) |
InChI Key |
SDCHWCKXURNQKS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)CC(=O)OC(C)C)/NC(=O)NC3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)CC(=O)OC(C)C)NC(=O)NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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